molecular formula C8H8Cl2O3S B8592764 (3,5-dichloro-4-methylsulfonylphenyl)methanol

(3,5-dichloro-4-methylsulfonylphenyl)methanol

Cat. No.: B8592764
M. Wt: 255.12 g/mol
InChI Key: KHRLPLQDVAPGTJ-UHFFFAOYSA-N
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Description

(3,5-dichloro-4-methylsulfonylphenyl)methanol is an organic compound characterized by the presence of two chlorine atoms, a methylsulfonyl group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichloro-4-methylsulfonylphenyl)methanol typically involves the chlorination of 4-methylsulfonylphenylmethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 3 and 5 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-dichloro-4-methylsulfonylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms or the methylsulfonyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or demethylsulfonylated derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives with various functional groups.

Scientific Research Applications

(3,5-dichloro-4-methylsulfonylphenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-dichloro-4-methylsulfonylphenyl)methanol involves its interaction with specific molecular targets. The presence of chlorine atoms and the methylsulfonyl group can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyl group allows for hydrogen bonding and interaction with enzymes or receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dichloro-4-methylphenyl)methanol
  • (3,5-dichloro-4-methylsulfonylphenyl)ethanol
  • (3,5-dichloro-4-methylsulfonylphenyl)acetone

Uniqueness

(3,5-dichloro-4-methylsulfonylphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine atoms and a methylsulfonyl group on the phenyl ring enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

IUPAC Name

(3,5-dichloro-4-methylsulfonylphenyl)methanol

InChI

InChI=1S/C8H8Cl2O3S/c1-14(12,13)8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3

InChI Key

KHRLPLQDVAPGTJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1Cl)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-dichloro-4-(methylsulfonyl)benzoic acid ethyl ester (2.6 g) in tetrahydrofuran (50 mL) was added lithium triethylborohydride (1 M in tetrahydrofuran, 24 mL) at 0-5° C. under nitrogen. The mixture was stirred for 30 min and then water (2 mL) was added and the tetrahydrofuran was evaporated under vacuum. Toluene (100 mL) and water (30 mL) w ere added and then hydrogen peroxide (30% in water, 20 mL) was added at 10-20° C. After 30 min, the separated solid was dissolved by adding ethyl acetate (100 mL). The organic phase was separated and washed with saturated sodium pyrosulfite solution (25 mL) and then with potassium bicarbonate solution (1 M, 25 mL) and then dried with sodium sulphate and evaporated to dryness (yield 1.8 g). 1H-NMR (400 MHz, DMSO-d6) d=3.43 (s, 3H), 4.57 (s, 2H), 5.6 (b, 1H), 7.59 (s, 2H).
Name
3,5-dichloro-4-(methylsulfonyl)benzoic acid ethyl ester
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

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